Boc-N-Me-Ser-OH
Description
Contextualization within Amino Acid and Peptide Chemistry Research
Within the broader landscape of amino acid and peptide chemistry, Boc-N-Me-Ser-OH is utilized for its ability to introduce a modified serine residue into a peptide chain guidechem.comchemicalbook.commedchemexpress.com. The Boc protecting group is essential for managing the reactivity of the amino group, ensuring that peptide bond formation occurs selectively at the carboxyl terminus of the growing peptide chain guidechem.com. This strategic protection is fundamental to solid-phase peptide synthesis (SPPS) and solution-phase methods, allowing chemists to construct peptides with high fidelity and efficiency guidechem.com. The compound's specific structure, featuring both the Boc protection and an N-methyl group on the serine residue, positions it as a key intermediate for synthesizing peptides with altered properties compared to their naturally occurring counterparts guidechem.comresearchgate.net.
Significance of N-Methylated Amino Acid Derivatives in Research
The incorporation of N-methylated amino acid derivatives, such as this compound, into peptide sequences offers substantial advantages in advanced chemical research researchgate.net. N-methylation modifies the peptide backbone by substituting the amide proton with a methyl group. This structural alteration can significantly impact peptide conformation, often leading to increased rigidity and a reduced capacity for hydrogen bond formation, which in turn can influence secondary structures mdpi.comrsc.orgnih.gov.
A primary benefit of N-methylation is the enhancement of peptide stability against proteolytic and enzymatic degradation researchgate.netmdpi.comrsc.orgresearchgate.netnih.gov. This increased stability translates to improved pharmacokinetic properties, including enhanced bioavailability and reduced susceptibility to metabolic breakdown, making these modified peptides more suitable for therapeutic applications researchgate.netrsc.orgresearchgate.net. Furthermore, N-methylation can improve cell permeability and facilitate interactions with hydrophobic targets researchgate.net. In certain contexts, such as with lipopeptides, the presence of N-methyl amino acids has been shown to promote self-assembly into structures like micelles mdpi.com. Consequently, the strategic inclusion of N-methylated amino acids is a powerful approach for designing peptides with tailored properties, contributing to the development of novel peptidomimetics and foldamers with unique biological activities researchgate.netnih.govresearchgate.net.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-tert-Butoxycarbonyl-N-methyl-L-serine | guidechem.com |
| CAS Registry Number | 101772-29-6 | guidechem.comchemicalbook.com |
| Molecular Formula | C9H17NO5 | guidechem.comchempep.com |
| Molecular Weight | 219.23 g/mol | guidechem.comchemicalbook.comchempep.com |
Table 2: General Impact of N-Methylation on Peptide Properties
| Property | Observed Effect of N-Methylation | Supporting Research Findings |
| Proteolytic Stability | Enhanced | N-methylation can increase stability against proteases and enzymatic degradation researchgate.netmdpi.comrsc.orgresearchgate.netnih.gov. |
| Bioavailability | Improved | N-methylation enhances pharmacokinetic properties, including bioavailability researchgate.netrsc.orgresearchgate.net. |
| Conformational Rigidity | Increased | N-methylation can constrain peptide conformation, leading to increased rigidity rsc.orgnih.gov. |
| Cell Permeability | Improved | N-methylated amino acid derivatives can impart beneficial properties such as improved cell permeability researchgate.net. |
| Lipophilicity | Increased | N-methylation generally increases the lipophilicity of peptides rsc.orgresearchgate.net. |
| Enzymatic Degradation | Reduced | N-methylation reduces susceptibility to enzymatic degradation mdpi.comresearchgate.net. |
| Self-Assembly | Facilitated (e.g., micelle formation in lipopeptides) | N-methyl amino acids in lipopeptides have been shown to facilitate self-assembly into micelles mdpi.com. |
| Hydrogen Bonding | Reduced potential for inter- and intra-molecular hydrogen bonds | N-methylation eliminates the possibility of hydrogen bond formation at the methylated amide nitrogen, potentially destabilizing or modifying secondary structures mdpi.comrsc.org. |
Compound List
this compound
Cilengitide
Fmoc-N-Me-AA-OH
Heat-shock protein 90 (Hsp90)
L-Lys
L-NMe-Lys
L-NMe-Val
L-Phe
Lipopeptides
Macrocyclic peptide (MCP)
N-methyl amino acids (N-MeAA)
N-methyl amino acids (N-MeAAs)
N-methylated amino acid derivatives
N-tert-Butoxycarbonyl-N-methyl-L-serine
Serine
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10(4)6(5-11)7(12)13/h6,11H,5H2,1-4H3,(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQGIDVCNBZXLG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426567 | |
| Record name | Boc-N-methyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101772-29-6 | |
| Record name | Boc-N-methyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Boc N Me Ser Oh and Its Integration into Peptide Synthesis
Advanced Synthetic Routes to Boc-N-Me-Ser-OH
The synthesis of this compound requires careful control of stereochemistry and the strategic use of protecting groups to prevent unwanted side reactions.
Stereoselective and Enantioselective Synthesis Approaches
Maintaining the L-configuration at the alpha-carbon is critical during the synthesis of this compound. Direct N-methylation of serine derivatives presents challenges, as traditional methods using reagents like methyl iodide can lead to racemization, especially under conditions involving acidic deprotection of other protecting groups. Two primary stereoselective strategies have emerged to address this: direct methylation with controlled conditions and the oxazolidinone pathway.
One effective method involves the direct N-methylation of a pre-protected serine derivative. For example, N-tert-butyloxycarbonyl-O-benzyl-L-serine can be N-methylated using sodium hydride and methyl iodide. cdnsciencepub.com A key finding in this approach is that reaction temperature is crucial for suppressing side reactions; performing the methylation at a reduced temperature of 5 °C completely prevents the β-elimination that would otherwise form the dehydroalanine (B155165) derivative. cdnsciencepub.com This allows for the successful synthesis of the desired N-methylserine derivative while preserving the enantiomeric purity. cdnsciencepub.com
Another robust method for synthesizing N-methyl amino acids stereoselectively is the oxazolidinone pathway. researchgate.net In this approach, an N-protected serine, such as Cbz-Ser-OH or Fmoc-Ser-OH, is reacted with paraformaldehyde under acidic catalysis to form a cyclic 5-oxazolidinone (B12669149) intermediate. This cyclization locks the stereocenter. The intermediate is then subjected to reductive cleavage, often with a reducing agent like triethylsilane and trifluoroacetic acid, to yield the N-methylated amino acid. researchgate.net This two-step process is efficient and avoids the harsh conditions that can lead to racemization. researchgate.net
A different strategy, typically employed on solid-phase, uses the 2-nitrobenzenesulfonyl (o-NBS) group to protect the α-amino group. mdpi.comacs.org The o-NBS group renders the remaining amine proton acidic enough for methylation with agents like methyl iodide. mdpi.com The o-NBS group can then be removed under mild conditions, and the resulting N-methyl amine can be protected with the desired Boc group. mdpi.comacs.org
| Synthesis Strategy | Key Reagents | Advantages |
| Direct N-Methylation | Boc-Ser(Bzl)-OH, NaH, MeI | Direct route; β-elimination suppressed at low temperature. cdnsciencepub.com |
| Oxazolidinone Pathway | N-protected Serine, Paraformaldehyde, Reducing Agent (e.g., Et3SiH) | High stereochemical integrity; good yields. researchgate.net |
| o-NBS Method | o-NBS-Cl, Methylating Agent, Thiol (for deprotection) | Compatible with solid-phase; mild deprotection. mdpi.comacs.org |
Protecting Group Strategies for Serine and Amine Moieties in this compound Preparation
The selection of appropriate protecting groups for the serine hydroxyl function and the amine is fundamental to a successful synthesis. The hydroxyl group is reactive and must be masked to prevent side reactions such as O-methylation or β-elimination.
For the serine hydroxyl group, the benzyl (B1604629) (Bzl) ether is a common choice. cdnsciencepub.com It is stable under the basic conditions required for N-methylation and can be removed later by hydrogenolysis. nih.gov Another effective protecting group is the tert-butyl (tBu) ether, which provides bulky steric protection. The tBu group is stable to a wide range of reaction conditions but can be removed with strong acids like trifluoroacetic acid (TFA). acs.org For certain methylation strategies, a silyl (B83357) ether, such as tert-butyldimethylsilyl (TBDMS), can be employed to prevent O-methylation and dehydration side reactions, leading to high yields of the protected serine.
The α-amino group is typically protected with the tert-butyloxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to most nucleophiles and bases, making it compatible with many synthetic steps. researchgate.net Its key feature is its lability to moderate acids like TFA, which allows for its selective removal during peptide synthesis without disturbing other, more robust protecting groups. researchgate.netCurrent time information in Bangalore, IN.
| Moiety to Protect | Protecting Group | Abbreviation | Key Features |
| Serine Hydroxyl | Benzyl | Bzl | Stable to base; removed by hydrogenolysis. cdnsciencepub.comnih.gov |
| Serine Hydroxyl | tert-Butyl | tBu | Sterically bulky; stable to base; removed by strong acid (TFA). acs.org |
| Serine Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Prevents O-methylation and dehydration. |
| α-Amino | tert-Butyloxycarbonyl | Boc | Stable to base; removed by moderate acid (TFA). researchgate.netCurrent time information in Bangalore, IN. |
Integration into Peptide Synthesis Approaches
Once synthesized, this compound serves as a valuable building block for introducing N-methylated serine residues into peptides, a modification known to enhance proteolytic stability and influence peptide conformation.
Solid-Phase Peptide Synthesis (SPPS) with this compound as a Monomer
This compound is well-suited for use in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS). nih.gov In this methodology, the peptide is assembled on a solid support resin. The synthesis cycle involves two main steps:
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with an acid, typically trifluoroacetic acid (TFA). acs.org
Coupling: The next amino acid, in this case this compound (with its side chain protected, e.g., by a Bzl group), is activated and coupled to the newly freed N-terminus of the growing peptide chain.
This cycle is repeated until the desired peptide sequence is assembled. A significant challenge when incorporating N-methylated amino acids like this compound is the increased steric hindrance around the secondary amine, which can slow down the coupling reaction. researchgate.net Therefore, more potent coupling reagents or longer reaction times may be necessary to achieve efficient incorporation. The final step involves cleavage of the completed peptide from the resin, which is often performed with a strong acid like hydrogen fluoride (B91410) (HF), which simultaneously removes the side-chain protecting groups like Bzl. acs.org
Solution-Phase Peptide Synthesis Applications of this compound
This compound is also frequently used in solution-phase peptide synthesis (LPPS), which is often preferred for the large-scale production of shorter to medium-length peptides. researchgate.net Unlike SPPS, LPPS allows for the purification of intermediates after each step, which can lead to a purer final product. researchgate.net
Various coupling methods can be employed. One approach uses mixed anhydrides, where a C-terminal unprotected N-methylamino acid can be reacted with an N-protected amino acid that has been activated as a mixed anhydride (B1165640). rsc.org More recently, biomimetic coupling reagents like cyclic propylphosphonic anhydride (T3P®) have been shown to facilitate rapid and efficient peptide bond formation with N-Boc protected monomers in solution with minimal epimerization.
Orthogonal Protecting Group Schemes for Complex Peptide Assembly Incorporating this compound
The synthesis of complex peptides, such as cyclic or branched peptides, requires an orthogonal protecting group strategy. acs.orgacs.org Orthogonality means that multiple classes of protecting groups are used, each of which can be removed by a specific chemical mechanism without affecting the others. acs.orgacs.org
When using this compound, the peptide is typically assembled using the Boc strategy, where the temporary N-terminal Boc group is removed at each step with TFA. acs.org The side-chain protecting groups on this compound and other residues must be stable to these acidic conditions. This is often referred to as a "quasi-orthogonal" Boc/Bzl strategy because both groups are acid-labile, but their removal requires different acid strengths. acs.orgacs.org The Boc group is removed by moderate TFA treatment, while the Bzl group requires strong acids like HF for cleavage. acs.org
For true orthogonality, the side-chain group should be removable under completely different conditions. For instance, if a peptide containing Boc-N-Me-Ser(Bzl)-OH also includes a lysine (B10760008) residue protected with an Alloc (allyloxycarbonyl) group, the following selective deprotections are possible:
The N-terminal Boc group can be removed with TFA.
The Alloc group can be removed with a palladium catalyst.
The Bzl group and the final cleavage from the resin can be accomplished with HF.
This orthogonal approach allows for specific modifications, such as side-chain cyclization or branching, at precise locations within the peptide while the rest of the molecule remains protected.
Methodological Challenges in N-Methylated Peptide Synthesis Utilizing this compound
The integration of this compound into a growing peptide chain is complicated by several factors inherent to the nature of N-methylated amino acids. These challenges necessitate the development and application of specific synthetic protocols to achieve high yields and purity.
Hindered Coupling Reactions Involving N-Methylated Residues
A primary obstacle in the synthesis of N-methylated peptides is the steric hindrance caused by the N-methyl group. scielo.org.mxcem.com This additional methyl group on the amide nitrogen increases the bulk of the amino acid, which impedes the coupling reaction with the incoming activated amino acid. scielo.org.mx The steric bulk of both the activated N-methylated amino acid and the N-terminal N-methylated residue of the peptide chain leads to slower reaction rates and often incomplete couplings. scielo.org.mxnih.gov
To address this, highly efficient coupling reagents are required. Reagents like HATU, PyAOP, and PyBOP in the presence of HOAt have shown promise in promoting the difficult coupling between two N-methylated residues. nih.govpeptide.com Other specialized reagents such as PyClU, TOTT, and BEP have also been reported to be effective for sterically hindered couplings. biosynth.comthieme-connect.com The choice of coupling reagent is crucial for the success of synthesizing peptides containing these modified amino acids. bachem.com Microwave-assisted solid-phase peptide synthesis (SPPS) has also emerged as a technique to drive these challenging couplings to completion by using microwave energy to accelerate the reaction. cem.com
Table 1: Coupling Reagents for Hindered N-Methylated Amino Acid Couplings
| Coupling Reagent | Key Features | References |
| HATU | Highly efficient, often used with success in N-methyl amino acid couplings. | scielo.org.mxpeptide.com |
| PyAOP | Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids. | nih.govpeptide.com |
| PyBOP/HOAt | A promising combination for difficult couplings involving N-methylated residues. | nih.gov |
| PyClU | A non-hygroscopic reagent effective for coupling hindered and N-methylated amino acids. | biosynth.com |
| TOTT | Shows good results in couplings of sterically hindered or methylated amino acids, comparable to HATU. | bachem.com |
| BEP | A powerful coupling reagent for the synthesis of peptides containing N-methyl amino acids. | thieme-connect.com |
| Bts-protected amino acid chlorides | Highly reactive species that can facilitate the coupling of hindered N-methylamino acids. | acs.org |
Prevention and Mitigation of Side Reactions (e.g., Diketopiperazine Formation, Peptide Fragmentation)
The synthesis of N-methylated peptides is prone to several side reactions, which can significantly reduce the yield and purity of the desired product. Two of the most common side reactions are diketopiperazine (DKP) formation and peptide fragmentation.
Diketopiperazine (DKP) Formation: This intramolecular cyclization reaction occurs between the N-terminal amino acid and the subsequent residue, leading to the cleavage of the dipeptide from the resin. iris-biotech.de Peptides containing N-methylated amino acids are particularly susceptible to DKP formation. wpmucdn.com This is partly because N-alkylated peptides have a greater preference for the cis-amide bond conformation, which facilitates the cyclization. The basic conditions used for Fmoc deprotection can also promote this side reaction. iris-biotech.de Strategies to mitigate DKP formation include the use of dipeptide building blocks or employing alternative deprotection conditions. iris-biotech.de
Peptide Fragmentation: Another significant side reaction is the fragmentation of the peptide chain, particularly between two consecutive N-methylated amino acids. nih.gov This can occur during the acidic cleavage of the peptide from the resin. The duration of the cleavage step has been shown to greatly influence the extent of this fragmentation. nih.gov Careful optimization of the cleavage cocktail and reaction time is therefore crucial to minimize this unwanted side reaction. The use of scavengers during cleavage can also help to prevent side reactions caused by reactive intermediates. total-synthesis.comorganic-chemistry.org
Strategies for Yield and Purity Optimization in N-Methylated Peptide Elongation
Achieving high yield and purity in the synthesis of N-methylated peptides requires a multi-faceted approach that addresses the challenges of hindered couplings and side reactions.
Monitoring the Reaction: Standard monitoring methods like the ninhydrin (B49086) test are often ineffective for N-methylated amino acids. Alternative methods, such as the bromophenol blue test, are necessary to accurately assess the completion of the coupling reaction. peptide.com Incomplete couplings may necessitate a second coupling step to drive the reaction to completion. peptide.com
Purification Strategies: The purification of the final peptide is a critical step for achieving high purity. Due to the potential for multiple side products, a robust purification strategy is essential. Introducing an orthogonal purification step, such as ion-exchange chromatography (IEX), upstream of the final reverse-phase chromatography (RPC) can significantly improve the purity and yield of the target peptide by removing failed sequences and other impurities. bio-works.com
Table 2: Summary of Challenges and Mitigation Strategies in N-Methylated Peptide Synthesis
| Challenge | Mitigation Strategy | References |
| Hindered Coupling | Use of potent coupling reagents (e.g., HATU, PyAOP, PyClU); Microwave-assisted synthesis. | scielo.org.mxcem.compeptide.combiosynth.com |
| Diketopiperazine Formation | Use of dipeptide building blocks; Optimization of deprotection conditions. | iris-biotech.dewpmucdn.com |
| Peptide Fragmentation | Optimization of acidic cleavage time and conditions. | nih.gov |
| Incomplete Reactions | Use of alternative monitoring tests (e.g., bromophenol blue); Double coupling. | peptide.com |
| Low Purity | Upstream orthogonal purification steps (e.g., IEX) before final RPC. | bio-works.com |
Architectural Contributions of Boc N Me Ser Oh in Advanced Chemical Structures
Construction of N-Methylated Peptides and Peptidomimetics
Boc-N-Me-Ser-OH is a key component in the synthesis of N-methylated peptides, which are analogues of natural peptides with modified backbones. The introduction of a methyl group on the amide nitrogen atom imparts several significant properties to the resulting peptide. One major advantage is the increased resistance to enzymatic degradation by proteases, which enhances the peptide's half-life in biological systems. vulcanchem.com This improved stability is crucial for the development of therapeutic peptides. vulcanchem.com
The synthesis of N-methylated peptides can be a complex process. thieme-connect.de However, the use of pre-methylated building blocks like this compound simplifies the incorporation of N-methylated residues at specific positions within a peptide sequence during solid-phase peptide synthesis (SPPS). acs.org Various methods have been developed for the N-methylation of amino acids, including techniques that utilize reagents like sodium hydride and methyl iodide. cdnsciencepub.com The choice of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is critical to prevent unwanted side reactions during the synthesis. vulcanchem.com
The incorporation of N-methylated amino acids, including N-methylated serine derived from this compound, is a widely used strategy in the design of peptidomimetics. researchgate.net These are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and membrane permeability. researchgate.netgoogle.com Peptidomimetics containing N-methylated serine have shown potential in various therapeutic areas, including the development of enzyme inhibitors and receptor modulators. vulcanchem.com
| Feature of N-Methylation | Consequence in Peptides and Peptidomimetics | Reference |
| Increased Proteolytic Stability | Enhanced in vivo half-life | vulcanchem.com |
| Conformational Constraint | Influences peptide folding and receptor binding | |
| Reduced Hydrogen Bonding Capacity | Alters secondary structure and solubility | |
| Increased Lipophilicity | Can improve membrane permeability | vulcanchem.com |
Rational Design and Derivatization of Serine Side Chains in this compound Derivatives
The hydroxyl group of the serine side chain in this compound offers a versatile point for modification and derivatization. This allows for the rational design of peptides with specific functionalities. Protecting the hydroxyl group, often with a tert-butyl (tBu) group, is a common strategy to prevent its interference in peptide coupling reactions. vulcanchem.com However, the ability to selectively deprotect and modify this side chain opens up numerous possibilities for creating novel peptide structures.
Derivatization of the serine side chain can be used to introduce a wide range of chemical moieties, including but not limited to:
Glycosylation: The attachment of sugar molecules to the serine side chain can influence the peptide's solubility, stability, and biological activity.
Phosphorylation: The introduction of a phosphate (B84403) group can mimic post-translational modifications that are crucial for cell signaling pathways.
Alkylation: The addition of alkyl groups can alter the hydrophobicity and steric properties of the peptide. For instance, O-methyl-L-serine can be introduced using Boc-Ser(Me)-OH. alfa-chemistry.com
Attachment of labels: Fluorescent probes or other reporter molecules can be attached to the serine side chain for use in diagnostic or research applications.
The ability to modify the serine side chain is a powerful tool in structure-activity relationship (SAR) studies. researchgate.net By systematically altering the side chain and observing the effects on biological activity, researchers can gain insights into the molecular interactions that govern a peptide's function. acs.orgrsc.org For example, studies on the glutamate (B1630785) transporter GLT-1 have shown that the hydroxyl side chain of a conserved serine residue is critical for substrate binding and transport. nih.gov
| Side Chain Modification | Potential Application |
| Glycosylation | Improve solubility and stability |
| Phosphorylation | Mimic signaling molecules |
| Alkylation (e.g., O-methylation) | Modulate hydrophobicity |
| Attachment of Probes | Bioimaging and diagnostics |
Stereochemical Influence on Peptide Conformation and Activity
The stereochemistry of the α-carbon in this compound, which is typically in the L- or (S)-configuration, is fundamental to the three-dimensional structure and biological activity of the resulting peptide. vulcanchem.com The defined stereochemistry of this building block ensures the synthesis of stereochemically pure peptides, which is essential as even minor changes in stereochemistry can dramatically alter a peptide's conformation and its ability to interact with its biological target. nih.gov
The stereochemistry of individual amino acid residues within a peptide is a key determinant of its activity. nih.gov For example, in the antibiotic teixobactin, the specific pattern of D- and L-amino acids in the peptide tail is crucial for its antibacterial action. nih.gov Similarly, the stereochemistry at the serine residue can have a significant impact. Studies on various peptides have demonstrated that changing the stereochemistry of a single residue from L to D can lead to a substantial loss of biological activity. tum.de This highlights the importance of using stereochemically defined building blocks like Boc-L-N-Me-Ser-OH or its D-enantiomer in peptide synthesis to achieve the desired biological outcome. The deliberate incorporation of D-amino acids or N-methylated amino acids can also be a strategy to create peptides with unique structures and enhanced stability. biosynth.com
| Stereochemical Feature | Impact on Peptide | Reference |
| L- or D-Configuration | Determines overall chirality and biological recognition | nih.gov |
| N-Methylation | Restricts bond rotation, influences cis/trans isomerism | |
| Side Chain Orientation | Affects intramolecular and intermolecular interactions | nih.gov |
Pharmacological and Therapeutic Research Endeavors
Application in the Design and Synthesis of Bioactive Peptides
Table 1: Impact of N-Methylation on Peptide Properties
| Property Affected | Observed Effect | Significance | Citation |
| Protease Resistance | Enhanced | Increases resistance to enzymatic degradation, prolonging peptide half-life. | chem960.comgoogle.com |
| Half-life | Extended | Improves in vivo persistence and duration of action. | chem960.comgoogle.com |
| Oral Availability | Improved | Enhances absorption and potential for non-injectable administration. | google.comresearchgate.net |
| Cell Permeability | Potentially improved | Facilitates passage through biological membranes by altering lipophilicity. | researchgate.net |
| Receptor Binding Affinity | Can be decreased | Requires careful optimization to balance stability and target interaction. | google.com |
| Binding Specificity | Can be altered | May lead to changes in target engagement or off-target interactions. | google.com |
| Conformational Preference | Encourages cis-conformation, increases steric hindrance | Influences peptide folding, structure, and interaction with molecular targets. | chem960.comacs.org |
Modulation of Pharmacokinetic and Pharmacodynamic Properties of Peptide Therapeutics
The integration of N-methyl serine residues into peptide sequences significantly influences both pharmacokinetic (PK) and pharmacodynamic (PD) properties, thereby enhancing their therapeutic potential. From a PK perspective, N-methylation is a well-established strategy to combat the inherent instability of peptides in biological environments. The steric hindrance provided by the methyl group on the nitrogen atom shields the peptide bond from enzymatic cleavage by proteases, leading to a marked increase in resistance to degradation chem960.comgoogle.com. This enhanced proteolytic stability directly translates to a longer circulation half-life, allowing the peptide to remain active in the body for extended periods chem960.comgoogle.com. For instance, N-methylation has been shown to extend the half-life of certain peptides by over sixfold chem960.com.
Beyond stability, N-methylation can also improve peptide bioavailability and membrane permeability. By reducing the hydrogen-bonding potential of the amide bond and increasing lipophilicity, N-methylated peptides may exhibit better absorption characteristics and enhanced ability to cross biological barriers, including cell membranes researchgate.net. This is critical for peptides intended for oral administration or for reaching intracellular targets.
Research into Specific Therapeutic Areas
The versatility of N-methyl serine incorporation makes it a valuable modification in the development of peptides for various therapeutic applications.
Research into peptide-based anti-cancer and anti-viral agents often involves structural modifications to improve efficacy and stability. While specific examples directly citing Boc-N-Me-Ser-OH in this context are limited in the provided search results, the general principle of using N-methylated amino acids to enhance peptide stability and cell penetration is applicable. Peptides designed to target tumor cells or inhibit viral replication can benefit from increased resistance to proteolysis, ensuring they reach their targets intact and remain active for longer periods. The ability to tune binding affinity and specificity through N-methylation is also crucial for developing targeted therapies with minimal off-target effects chem960.comresearchgate.netgoogle.com.
The development of novel antibacterial agents is a critical area of research, particularly in light of rising antibiotic resistance. Peptides are being explored for their potent antimicrobial properties, and modifications like N-methylation can enhance their therapeutic utility. Studies have indicated that N-methylation can improve the stability and potentially the activity of antimicrobial peptides chem960.comgoogle.comresearchgate.net. For example, N-methylated analogs of certain peptides have shown increased activity in assays, possibly due to improved serum stability researchgate.net. The enhanced stability and altered physicochemical properties conferred by N-methyl serine can contribute to more effective antibacterial peptides capable of withstanding degradation in biological fluids and potentially penetrating bacterial cell membranes more efficiently researchgate.net.
In the realm of neurological and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, peptides offer a promising avenue for treatment. A significant challenge in this field is achieving adequate penetration of the blood-brain barrier (BBB) and ensuring stability within the central nervous system (CNS). N-methylation, including the use of N-methyl serine, can play a role in addressing these challenges. By increasing lipophilicity and stability, N-methylated peptides may exhibit improved BBB permeability and resistance to degradation by CNS proteases acs.orgresearchgate.net. Furthermore, N-methyl serine has been implicated in the modulation of neurotransmitter systems, such as the N-methyl-D-aspartate (NMDA) receptor, which is critical for synaptic plasticity and cognitive functions . Research into compounds like threo-3-(3,4-dihydroxyphenyl)-N-methylserine highlights the potential of N-methylated amino acid derivatives in treating neurological conditions like Parkinson's disease google.com.
Compound List:
this compound (N-Boc-N-methyl-L-serine)
N-methyl serine (N-methyl-L-serine)
L-serine
D-serine
N-methyl-D-serine
N-methyl-L-alanine
N-methyl-L-proline
Cyclosporine A
Endothelin
D-alanine
Alpha-aminoisobutyric acid
Glycine
Valine
Arginine
Tyrosine
Phenylalanine
Glutamic acid
Leucine
Tryptophan
Histidine
Glutamine
Biochemical and Biophysical Research Applications
Utility in Protein Engineering and Directed Evolution Studies
The strategic incorporation of N-methylated amino acids like Boc-N-Me-Ser-OH is a key tool in protein engineering and directed evolution. acs.orgnih.gov This modification can significantly alter the properties of peptides and proteins, leading to enhanced stability and functionality, which are critical for the development of new therapeutics and biotechnological applications. nih.gov
N-methylation of the peptide backbone introduces a methyl group to the amide nitrogen, which can lead to several beneficial changes:
Increased Proteolytic Stability: This modification can make peptides more resistant to degradation by proteases, a significant advantage for therapeutic peptides. nih.gov
Modulation of Bioactivity: The presence of an N-methyl group can alter the conformation of a peptide, potentially leading to improved binding affinity and biological activity. nih.govacs.org
Enhanced Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, which may improve its ability to cross cell membranes. mdpi.comuq.edu.au
Directed evolution, a process that mimics natural selection in a laboratory setting, can be used to optimize proteins containing non-canonical amino acids like N-methylated serine. caltech.edu By creating libraries of protein variants with this modification and screening for desired properties, researchers can engineer proteins with novel or enhanced functions.
Strategies for Bioconjugation and Probe Development using this compound Derivatives
This compound and its derivatives are instrumental in the field of bioconjugation, the process of linking biomolecules to other molecules for various applications. ru.nl These strategies are crucial for developing probes to study biological processes and for creating targeted therapeutics. ucl.ac.uk
Key bioconjugation strategies where peptides containing N-methylated residues can be employed include:
Attachment of Reporter Molecules: Fluorescent dyes or other reporter groups can be attached to peptides to create probes for imaging and tracking biological events.
Surface Immobilization: Peptides can be attached to solid supports for various applications, including the development of biosensors and protein purification systems.
The table below summarizes various bioconjugation strategies and the potential role of modified peptides.
| Bioconjugation Strategy | Description | Potential Role of N-Methylated Peptides |
| Maleimide Chemistry | Cysteine residues react with maleimides to form stable thioether bonds. nih.gov | Enhancing the stability of the peptide scaffold containing the reactive cysteine. |
| Click Chemistry | Bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), are used to link molecules with high specificity and efficiency. acs.org | Incorporation into peptides that contain azide (B81097) or alkyne functionalities, providing a stable and conformationally defined scaffold. |
| Native Chemical Ligation (NCL) | Two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine, are ligated to form a native peptide bond. rsc.org | Use in one of the peptide fragments to introduce conformational constraints or improve stability in the final ligated product. |
| Enzymatic Ligation | Enzymes like sortase or transglutaminase are used to ligate peptides and proteins with high specificity. acs.org | Designing peptide substrates with improved properties for enzymatic recognition and ligation. |
Investigation of Biological Mechanism of Action of Modified Peptides
Incorporating this compound into peptides is a powerful strategy to investigate their biological mechanism of action. frontiersin.org By systematically replacing standard amino acids with their N-methylated counterparts, researchers can probe the importance of specific backbone amide protons and conformational flexibility for biological activity. nih.govnih.gov
N-methylation can significantly impact a peptide's interaction with its biological target by:
Altering Hydrogen Bonding: The absence of the amide proton prevents the formation of hydrogen bonds at that position, which can be critical for receptor binding.
Restricting Conformational Freedom: The steric hindrance from the methyl group can limit the range of accessible conformations, potentially locking the peptide into a bioactive or inactive state. mdpi.com
A notable example is the study of almiramides, a class of N-methylated lipopeptides with anti-parasitic activity. nih.gov Structure-activity relationship studies revealed that the degree and position of N-methylation significantly influenced their potency against Leishmania parasites. nih.gov Specifically, derivatives with a single methyl group at certain positions showed greater activity than the fully methylated versions, highlighting the nuanced role of this modification in biological function. nih.gov
Conformational Analysis and Structure-Activity Relationship Studies of N-Methylated Peptides
The conformational analysis of peptides containing N-methylated residues like this compound is crucial for understanding their structure-activity relationships (SAR). uq.edu.aunih.gov N-methylation restricts the allowable phi (φ) and psi (ψ) dihedral angles of the peptide backbone, effectively reducing the conformational space the peptide can explore. researchgate.net This can lead to the stabilization of specific secondary structures, such as turns or helices, or prevent the formation of others. researchgate.netnih.gov
Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling are used to determine the three-dimensional structures of these modified peptides. nih.govacs.org These studies have shown that N-methylation can induce significant changes in peptide conformation. For instance, in some cases, it can promote the formation of turn-like structures. researchgate.net
The table below illustrates the impact of N-methylation on the conformational properties of peptides.
| Property | Effect of N-Methylation | Reference |
| Conformational Flexibility | Decreased due to steric hindrance. | mdpi.com |
| Ramachandran Plot | Restricted access to certain φ and ψ angle regions, particularly the α-helical region. | researchgate.net |
| Secondary Structure | Can disrupt or stabilize secondary structures like α-helices and β-sheets, and can induce turns. | uq.edu.auresearchgate.net |
| Cis/Trans Amide Bond Isomerism | Lowered energy barrier for isomerization, potentially leading to a mixture of conformers. | rsc.org |
By correlating these conformational changes with biological activity data, researchers can build detailed SAR models. nih.gov This knowledge is invaluable for the rational design of peptide-based drugs with improved potency, selectivity, and pharmacokinetic properties. nih.govacs.org
Future Directions and Emerging Research Avenues
Development of Novel Protective Group Chemistries for N-Methylated Amino Acids
Future research endeavors are expected to focus on developing new and more efficient protective group strategies specifically tailored for N-methylated amino acids. The goal is to simplify their synthesis, improve their compatibility with existing peptide synthesis methodologies (such as Fmoc-SPPS), and minimize side reactions like epimerization during coupling. This includes exploring orthogonal protecting groups that can be selectively removed without affecting the N-methyl moiety or other sensitive parts of the peptide. researchgate.netacs.org
Advanced Spectroscopic and Structural Elucidation Techniques for Complex Peptide Structures
As peptides incorporating N-methylated amino acids become more complex, there is a growing need for advanced spectroscopic and structural elucidation techniques. Methods such as high-resolution mass spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (including 2D NMR techniques), and X-ray crystallography will be crucial for confirming the precise structure, stereochemistry, and conformational dynamics of these modified peptides. This is essential for understanding their biological activity and for quality control in pharmaceutical development. ontosight.ai
Integration with Computational Chemistry and in silico Design
The integration of computational chemistry and in silico design tools will play a pivotal role in the rational design of peptides containing N-methylated amino acids. Molecular modeling, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can predict the conformational preferences, binding affinities, and pharmacokinetic properties of modified peptides. This computational approach can accelerate the discovery process by guiding the selection of optimal N-methylated amino acid sequences for specific therapeutic targets or material properties.
Expansion into Novel Biomaterial and Nanotechnology Applications
Beyond pharmaceutical applications, N-methylated amino acids hold promise for the development of novel biomaterials and nanotechnology applications. Their ability to influence peptide self-assembly, conformational stability, and interaction with surfaces makes them attractive for creating advanced materials. This could include peptide-based hydrogels, scaffolds for tissue engineering, drug delivery nanoparticles, and biosensors, where the unique properties imparted by N-methylation can be leveraged for enhanced performance and functionality.
Q & A
Q. How to ensure reproducibility in this compound synthesis protocols across labs?
- Methodological Answer :
- Detailed Metadata : Report solvent lot numbers, humidity, and equipment calibration data.
- Open-Source Validation : Share raw NMR/HPLC files in supplementary materials for peer validation.
- Collaborative Trials : Use platforms like protocols.io to crowdsource replication studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
